Ethyl 3-Hydroxy-3-(1-naphthyl)propanoate
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Overview
Description
Ethyl 3-Hydroxy-3-(1-naphthyl)propanoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often found in natural products like fruits and flowers. This particular compound features a naphthyl group, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The presence of the naphthyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-Hydroxy-3-(1-naphthyl)propanoate can be synthesized through several methods. One common approach is the esterification of 3-Hydroxy-3-(1-naphthyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Another method involves the reaction of 3-(1-naphthyl)propanoic acid with ethyl chloroformate in the presence of a base such as pyridine. This method is advantageous as it can be carried out at room temperature and often yields higher purity products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and higher yields. The use of catalysts like immobilized enzymes can also be explored to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(1-naphthyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid in the presence of sulfuric acid for nitration reactions.
Major Products
Oxidation: 3-Oxo-3-(1-naphthyl)propanoate.
Reduction: 3-Hydroxy-3-(1-naphthyl)propanol.
Substitution: Nitro-substituted derivatives of the naphthyl group.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(1-naphthyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(1-naphthyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The naphthyl group can interact with aromatic amino acids in proteins, affecting their function. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-Hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a naphthyl group.
Methyl 3-Hydroxy-3-(1-naphthyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate: Similar structure but with the hydroxyl group on the 2-position of the naphthyl ring.
Uniqueness
This compound is unique due to the specific positioning of the hydroxyl group and the naphthyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H16O3 |
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Molecular Weight |
244.28 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C15H16O3/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14,16H,2,10H2,1H3 |
InChI Key |
KCXAPXLJHYPXMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
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